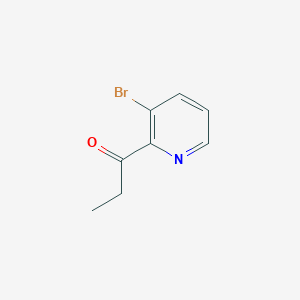
1,1-difluorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluorobutan-2-ol is an organic compound with the molecular formula C4H8F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the first carbon and a hydroxyl group attached to the second carbon in the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluorobutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1-difluoro-2-iodoethane with a suitable nucleophile under controlled conditions. For instance, the reaction of 1,1-difluoro-2-iodoethane with a Grignard reagent followed by hydrolysis can yield this compound . Another method involves the difluorovinylidenation of carbonyl compounds, where difluorovinylidene intermediates react with aldehydes or ketones to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form difluorobutanes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of difluorobutanone.
Reduction: Formation of difluorobutane.
Substitution: Formation of substituted difluorobutanes.
Scientific Research Applications
1,1-Difluorobutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,1-difluorobutan-2-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in electrostatic interactions and influence the compound’s reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to specific biological effects .
Comparison with Similar Compounds
- 1,1-Difluorobutan-1-ol
- 1,1-Difluorobutan-3-ol
- 2,2-Difluorobutan-1-ol
Comparison: 1,1-Difluorobutan-2-ol is unique due to the position of its hydroxyl group and fluorine atoms, which influence its chemical reactivity and physical properties.
Properties
CAS No. |
147123-71-5 |
|---|---|
Molecular Formula |
C4H8F2O |
Molecular Weight |
110.10 g/mol |
IUPAC Name |
1,1-difluorobutan-2-ol |
InChI |
InChI=1S/C4H8F2O/c1-2-3(7)4(5)6/h3-4,7H,2H2,1H3 |
InChI Key |
MFLIDLKPXJEOCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(F)F)O |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



